molecular formula C21H17N3O4 B11011834 N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

Cat. No.: B11011834
M. Wt: 375.4 g/mol
InChI Key: ULSNTLFFETZXMO-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a tetrahydrocyclopenta chromene derivative through an acetamide group. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds containing benzimidazole derivatives often exhibit their biological effects through multiple mechanisms:

  • Cytotoxicity : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. This was demonstrated in studies where the compound was tested on various tumor cell lines.
  • Hypoxia Selectivity : Similar compounds have been evaluated for their ability to selectively target hypoxic tumor environments, enhancing their cytotoxic effects specifically in cancerous tissues while sparing normal cells .
  • DNA Interaction : The compound may also interact with DNA, leading to damage and subsequent cell death in tumor cells. Assays measuring DNA fragmentation have confirmed this activity .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
CytotoxicityInduced apoptosis in A549 and WM115 cell lines
Hypoxia SelectivityEnhanced cytotoxicity in hypoxic conditions
DNA DamageSignificant DNA fragmentation observed

Study 1: Cytotoxic Effects on Tumor Cell Lines

In a study evaluating the cytotoxic properties of this compound, the compound was tested against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The WST-1 assay indicated a significant reduction in cell viability at concentrations above 10 µM.

Study 2: Mechanism Elucidation

Further investigation into the mechanism revealed that treatment with the compound led to increased levels of cleaved caspase 3 and caspase 7 in A549 cells. This suggests that the compound promotes apoptosis via intrinsic pathways triggered by cellular stress responses .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing benzimidazole structures often demonstrate various biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies on similar benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) .
  • Antimicrobial Properties : Benzimidazole derivatives are known for their antimicrobial effects, suggesting potential applications in treating bacterial infections .

Synthesis and Mechanism of Action

The synthesis of N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide involves multiple synthetic steps that combine various pharmacophoric elements. Understanding its mechanism of action is crucial for optimizing its pharmacokinetic properties. Interaction studies can provide insights into how this compound targets specific biological pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives similar to N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yloxy]acetamide:

  • A Study on Aromatase Inhibition : A series of novel benzimidazole derivatives were synthesized and evaluated for their ability to inhibit aromatase activity. The results indicated significant anticancer potential against estrogen-dependent tumors .
  • Cytotoxicity Evaluation : Research involving the synthesis of benzimidazole derivatives demonstrated varying degrees of cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .
  • Antimicrobial Activity Assessment : Compounds structurally related to N-(1H-benzimidazol-2-yl)-2-[...] have been tested for antimicrobial properties, showing promising results against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide?

  • The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydrocyclopenta[c]chromen core followed by coupling with the benzimidazole-acetamide moiety. Key steps include:

  • Etherification : Introducing the oxyacetamide group via nucleophilic substitution under reflux conditions (e.g., using K₂CO₃ in DMF) .
  • Amide Coupling : Activating the carboxylic acid group (e.g., via EDCI/HOBt) to react with the benzimidazole amine .
  • Purification : Column chromatography or recrystallization (e.g., methanol/water) to isolate the final product .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing benzimidazole NH (δ ~12.5 ppm) and cyclopenta[c]chromen carbonyl groups (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight via [M+H]+ or [M+Na]+ peaks, with fragmentation patterns validating substituents .
  • Elemental Analysis : Validates purity (>95%) by comparing calculated vs. observed C, H, N content .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust inhalation risks.
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of the benzimidazole and chromen moieties?

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Real-Time Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry/reactant ratios dynamically .

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

  • Purity Verification : Re-analyze batches via HPLC to rule out impurities affecting activity .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize inter-lab variability .
  • SAR Studies : Modify substituents (e.g., halogenation at the benzimidazole ring) to isolate structure-activity relationships .

Q. What computational methods can predict this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs, leveraging PubChem-derived 3D structures .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and metabolic stability based on logP and PSA values .

Q. How can stability studies be designed to assess degradation pathways under physiological conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and varied pH (1–13) to identify labile groups (e.g., acetamide hydrolysis) .
  • LC-MS Analysis : Characterize degradation products and propose mechanisms (e.g., oxidation of the chromen ring) .

Q. Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., varying IC₅₀ values), cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
  • Advanced Characterization : X-ray crystallography can resolve ambiguities in stereochemistry or tautomeric forms .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C21H17N3O4/c25-19(24-21-22-16-6-1-2-7-17(16)23-21)11-27-12-8-9-14-13-4-3-5-15(13)20(26)28-18(14)10-12/h1-2,6-10H,3-5,11H2,(H2,22,23,24,25)

InChI Key

ULSNTLFFETZXMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC4=NC5=CC=CC=C5N4

Origin of Product

United States

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